molecular formula C9H9IO B13671378 5-Iodoisochroman

5-Iodoisochroman

Cat. No.: B13671378
M. Wt: 260.07 g/mol
InChI Key: JDNRXXSEDLJHEM-UHFFFAOYSA-N
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Description

5-Iodoisochroman is a heterocyclic organic compound that features an isochroman ring substituted with an iodine atom at the 5-position Isochromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisochroman typically involves the iodination of isochroman. One common method is the electrophilic aromatic substitution reaction, where isochroman is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5-Iodoisochroman can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodinated derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, yielding isochroman.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Iodinated derivatives with higher oxidation states.

    Reduction: Isochroman.

    Substitution: Isochroman derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

5-Iodoisochroman has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodoisochroman involves its interaction with molecular targets in biological systems. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the isochroman ring can interact with hydrophobic pockets in biological targets, enhancing its activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Similar Compounds:

    Isochroman: The parent compound without the iodine substitution.

    5-Bromoisisochroman: Similar structure with a bromine atom instead of iodine.

    5-Chloroisochroman: Similar structure with a chlorine atom instead of iodine.

Uniqueness: this compound is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine can enhance interactions with biological targets, making this compound a valuable compound for specific applications.

Properties

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

5-iodo-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C9H9IO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2

InChI Key

JDNRXXSEDLJHEM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C(=CC=C2)I

Origin of Product

United States

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